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Compound of Interest

Compound Name:
tert-butyl (s)-(1-hydroxypent-4-en-

2-yl)carbamate

CAS No.: 116613-81-1

Cat. No.: B2605322

Get Quote

In the landscape of modern drug discovery and development, the demand for enantiomerically

pure compounds is paramount. The biological activity of a therapeutic agent is intrinsically

linked to its three-dimensional structure, where often only one enantiomer is responsible for the

desired pharmacological effect while the other may be inactive or even detrimental. This reality

places immense value on chiral building blocks—enantiopure molecules that serve as

foundational starting materials for the synthesis of complex, stereochemically defined active

pharmaceutical ingredients (APIs).[1][2]

tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate (CAS No. 116613-81-1) has emerged as

a particularly valuable and versatile chiral intermediate.[3][4] This bifunctional molecule,

containing a Boc-protected amine, a primary alcohol, a terminal alkene, and a defined (S)-

stereocenter, offers multiple strategic points for synthetic elaboration. Its utility spans from the

construction of complex heterocyclic scaffolds to the precise installation of stereocenters in

advanced therapeutic agents, particularly in the fields of antiviral and oncology research.[5]

This guide, intended for researchers, synthetic chemists, and drug development professionals,

provides a comprehensive technical overview of this key building block. We will delve into its
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structural and physicochemical properties, spectroscopic signature, stereoselective synthesis,

and critical applications, grounding the discussion in established scientific principles and field-

proven methodologies.

Molecular Profile and Physicochemical Properties
The precise arrangement of functional groups around the chiral center is the cornerstone of the

molecule's utility in asymmetric synthesis. The tert-butoxycarbonyl (Boc) group provides robust

protection for the amine, which is stable to a wide range of reaction conditions but can be

removed cleanly under acidic conditions. The primary hydroxyl and terminal vinyl groups serve

as versatile handles for subsequent chemical transformations.
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Caption: 2D Chemical Structure of tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate.

Table 1: Chemical Identifiers and Properties
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Table 2: Physicochemical Data (Predicted)
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| Topological Polar Surface Area | 58.56 Å² |[9] |

Spectroscopic Characterization
Structural confirmation is critical for ensuring the quality and identity of a chiral building block.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a definitive fingerprint of

the molecule.

¹H NMR (400 MHz, CDCl₃) Data:[11]
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δ 5.72-5.83 (m, 1H): This multiplet corresponds to the vinyl proton on C4 (–CH=CH₂).

δ 5.08-5.13 (m, 2H): This multiplet represents the two terminal vinyl protons on C5 (–

CH=CH₂).

δ 4.74 (br, 1H): A broad signal attributed to the carbamate N-H proton.

δ 3.57-3.67 (m, 3H): This complex multiplet contains the signals for the two diastereotopic

protons on C1 (–CH₂OH) and the proton on the chiral center, C2 (–CH(NHBoc)–).

δ 2.76 (br, 1H): A broad signal corresponding to the hydroxyl proton (–OH).

δ 2.21-2.32 (m, 2H): This multiplet is assigned to the two allylic protons on C3 (–CH₂–

CH=CH₂).

δ 1.43 (s, 9H): The characteristic sharp singlet for the nine equivalent protons of the tert-

butyl group (–C(CH₃)₃) of the Boc protecting group.

The integration of these signals aligns perfectly with the number of protons in each

environment, and the chemical shifts and splitting patterns are consistent with the assigned

structure, confirming the molecular integrity.

Stereoselective Synthesis: A Methodological
Overview
The synthesis of enantiopure tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate requires a

strategy that establishes the (S)-stereocenter with high fidelity. One common and effective

approach starts from an enantiopure precursor, such as a protected amino acid, thereby

transferring the existing chirality to the final product.

One reported industrial method involves the reduction of Boc-protected (S)-2-amino-pent-4-

enoic acid.[11] The causality here is straightforward: using a chiral pool starting material

circumvents the need for complex asymmetric catalysis or chiral resolution, which can be costly

and less efficient at scale.
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Experimental Protocol: Reduction of (S)-N-Boc-2-
aminopent-4-enoic acid
This protocol is based on synthetic routes described in the patent literature for producing tert-

butyl (1-hydroxypent-4-en-2-yl) carbamate.[11]

Objective: To reduce the carboxylic acid moiety of the starting material to a primary alcohol

without affecting the terminal alkene or the Boc-protecting group.

Reagents & Materials:

(S)-N-Boc-2-aminopent-4-enoic acid

Lithium aluminum hydride (LiAlH₄) or a milder reducing agent like sodium borohydride in the

presence of a Lewis acid.

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

Quenching agent (e.g., water, Rochelle's salt solution)

Extraction solvent (e.g., Ethyl acetate)

Drying agent (e.g., Anhydrous sodium sulfate)
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Caption: General workflow for the synthesis via reduction.

Step-by-Step Procedure:

Setup: A flame-dried, multi-neck round-bottom flask is equipped with a magnetic stirrer, a

thermometer, and a nitrogen inlet.

Dissolution: The starting material, (S)-N-Boc-2-aminopent-4-enoic acid, is dissolved in

anhydrous THF under a nitrogen atmosphere.

Cooling: The solution is cooled to 0 °C in an ice-water bath.

Reduction: A solution or slurry of the reducing agent (e.g., LiAlH₄) in THF is added dropwise

to the stirred solution, maintaining the temperature below 5-10 °C. The choice of a powerful

reductant like LiAlH₄ is necessary to reduce the carboxylate, which is less reactive than a

ketone or aldehyde.

Reaction Monitoring: The reaction is stirred at 0 °C and then allowed to warm to room

temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting

material is fully consumed.

Quenching: The reaction is carefully quenched by the slow, sequential addition of water,

followed by an aqueous solution of sodium hydroxide and then more water (Fieser workup),

or by the addition of a saturated aqueous solution of Rochelle's salt. This step is highly

exothermic and must be performed with caution to safely neutralize the excess reducing

agent.

Extraction: The resulting slurry is filtered, and the filtrate is extracted multiple times with ethyl

acetate. The combined organic layers are washed with brine.

Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate,

filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification: If necessary, the product can be purified by column chromatography on silica gel

to afford the final compound with high purity.
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Applications in Drug Development & Organic
Synthesis
The true value of tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate lies in its application as

a strategic intermediate. Its stereochemical purity makes it indispensable for producing

enantiomerically pure APIs, where incorrect stereochemistry can lead to a dramatic loss of

efficacy.[5]

Key Pharmaceutical Applications:

Antiviral Therapies: The compound is a critical building block in the synthesis of Hepatitis C

Virus (HCV) NS3/4A protease inhibitors. The vinyl group is particularly useful for ring-closing

metathesis (RCM) reactions to create the macrocyclic structures common in this class of

drugs. The defined (S)-stereocenter is essential for ensuring the correct geometry for binding

to the enzyme's active site.[5]

Oncology: It serves as an intermediate in the production of kinase inhibitors, such as those

targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are used in certain breast

cancer therapies. The stereocenter introduced by this building block is crucial for maintaining

high binding affinity and, consequently, tumor suppression efficacy.[5]

General Asymmetric Synthesis: Beyond specific drug classes, it is a versatile precursor for a

wide range of chiral molecules, including unnatural amino acids and complex alkaloids.
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Caption: Strategic incorporation of the building block into a complex API.

Conclusion
tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate is more than a simple chemical; it is an

enabling tool for the efficient and stereocontrolled synthesis of high-value molecules. Its

combination of a stable protecting group, multiple reactive handles, and, most importantly, a

fixed stereocenter makes it a powerful asset for chemists in pharmaceutical and academic

research. Understanding its properties, synthesis, and strategic applications allows researchers

to leverage its full potential in the creation of next-generation therapeutics and complex

molecular architectures.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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